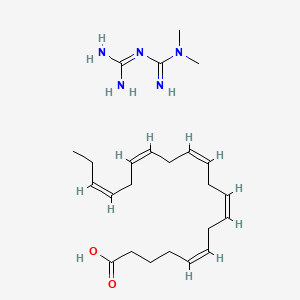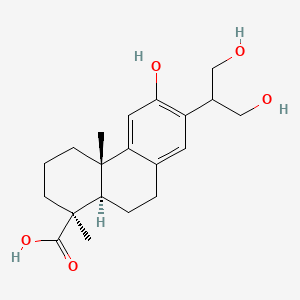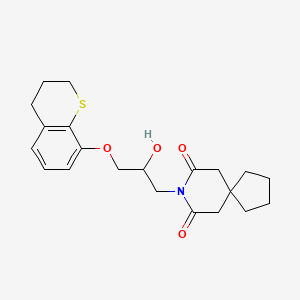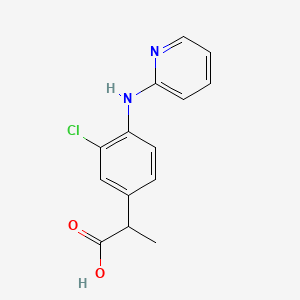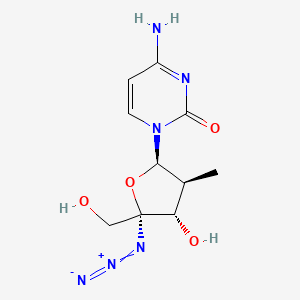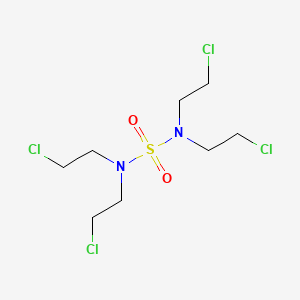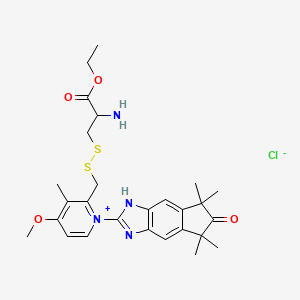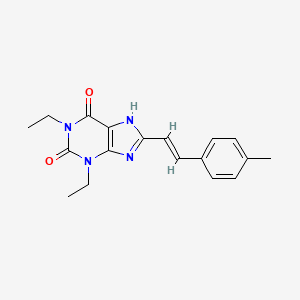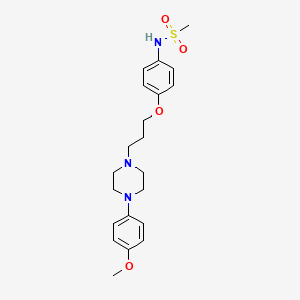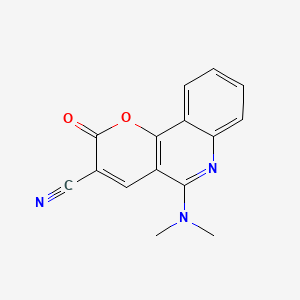
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The unique structure of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- makes it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphoryl chloride to form the desired aldehyde intermediate . This intermediate can then undergo further reactions to yield the final compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted pyranoquinoline compounds .
科学的研究の応用
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- has numerous scientific research applications:
作用機序
The mechanism of action of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
- 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano(3,2-c)quinoline-3-carboxaldehyde
- 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano(3,2-c)quinoline-3-carbonitrile
- 2-amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano(3,2-c)quinoline-3-carbonitrile
Uniqueness
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- stands out due to its unique combination of biological activities and electronic properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
159112-54-6 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
5-(dimethylamino)-2-oxopyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H11N3O2/c1-18(2)14-11-7-9(8-16)15(19)20-13(11)10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
InChIキー |
DTFWDVYBERBUSS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=CC=CC=C2C3=C1C=C(C(=O)O3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


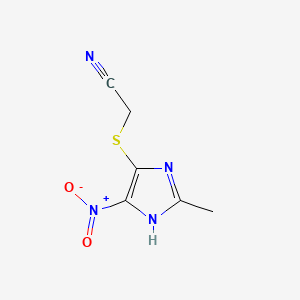

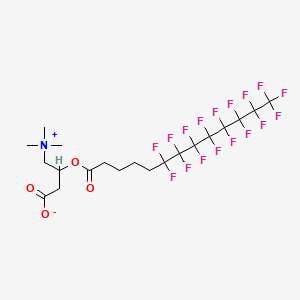
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
